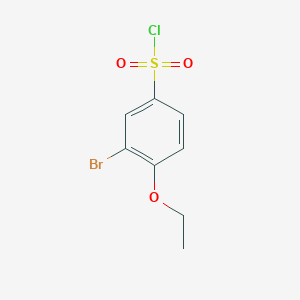
3-Bromo-4-ethoxybenzene-1-sulfonyl chloride
説明
3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H8BrClO3S and its molecular weight is 299.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .
Mode of Action
3-Bromo-4-ethoxybenzene-1-sulfonyl chloride likely undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s potential to form sulfonamides, sulfonic esters, and sulfonic acids suggests it could influence a variety of biochemical processes, depending on the specific targets it interacts with .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways and targets it interacts with . Given its potential to form various derivatives, it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of this compound . For instance, its reactivity with amines, alcohols, and phenols suggests that its action could be influenced by the presence and concentrations of these compounds in the environment .
生化学分析
Biochemical Properties
Benzene derivatives, such as this compound, can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring, which is crucial for its stability
Molecular Mechanism
It is known that benzene derivatives can form sigma-bonds with electrophiles, generating a positively charged intermediate
生物活性
Overview
3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative with the molecular formula and a molecular weight of 299.57 g/mol. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis of bioactive compounds .
- CAS Number : 1093065-10-1
- Molecular Structure :
- Functional Groups : Sulfonyl chloride, bromo group, ethoxy group.
The compound's structure facilitates various chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. As a sulfonyl chloride, it can act as an electrophile, participating in nucleophilic substitution reactions that modify biological targets. This reactivity allows it to potentially inhibit enzymes or modulate signaling pathways within cells .
Anticancer Potential
Recent studies have explored the use of sulfonyl chlorides, including derivatives like this compound, as potential anticancer agents. These compounds may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, similar compounds have shown efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines .
Case Studies and Research Findings
- Inhibition Studies : A study investigating the inhibition of specific kinases by sulfonamide derivatives indicated that compounds with similar structures to this compound could effectively inhibit target enzymes at nanomolar concentrations .
- Cellular Response : In vitro assays revealed that treatment with sulfonyl chlorides led to a significant decrease in cell viability in cancer cell lines, suggesting potential for therapeutic applications .
- Synthesis of Bioactive Compounds : The compound has been utilized as a precursor for synthesizing more complex molecules with enhanced biological activities, demonstrating its utility in drug discovery processes .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Nucleophilic substitution, enzyme inhibition |
| BAY-184 | KAT6A/B inhibition | Acylsulfonamide pharmacophore |
| WM-1119 | Cell cycle arrest | Dual EP300/CREBBP inhibitor |
特性
IUPAC Name |
3-bromo-4-ethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYSPRCRSDOCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















